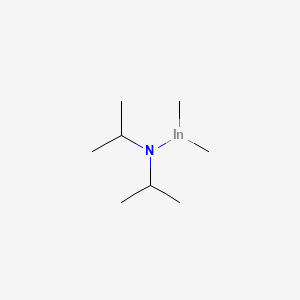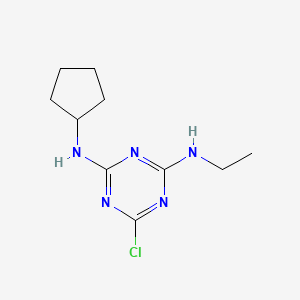
4-(1-Methyl-2-phenylethyl)-N-phenylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Methyl-2-phenylethyl)-N-phenylaniline is an organic compound that belongs to the class of aniline derivatives This compound is characterized by the presence of a phenyl group attached to the nitrogen atom of an aniline moiety, along with a 1-methyl-2-phenylethyl substituent on the para position of the aniline ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methyl-2-phenylethyl)-N-phenylaniline typically involves the reaction of aniline with 1-methyl-2-phenylethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where aniline and 1-methyl-2-phenylethyl chloride are continuously fed into the reactor along with a base. The reaction is carried out at elevated temperatures and pressures to increase the reaction rate and yield. The product is then purified through distillation or recrystallization.
化学反応の分析
Types of Reactions
4-(1-Methyl-2-phenylethyl)-N-phenylaniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
科学的研究の応用
4-(1-Methyl-2-phenylethyl)-N-phenylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(1-Methyl-2-phenylethyl)-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-Phenyl-1-phenylethylamine: Similar structure but lacks the methyl group on the ethyl chain.
N-Phenyl-2-phenylethylamine: Similar structure but with a different substitution pattern on the ethyl chain.
N-Phenyl-1-methyl-2-phenylethylamine: Similar structure but with a different substitution pattern on the nitrogen atom.
Uniqueness
4-(1-Methyl-2-phenylethyl)-N-phenylaniline is unique due to the specific positioning of the 1-methyl-2-phenylethyl group on the para position of the aniline ring. This unique structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
97375-16-1 |
|---|---|
分子式 |
C21H21N |
分子量 |
287.4 g/mol |
IUPAC名 |
N-phenyl-4-(1-phenylpropan-2-yl)aniline |
InChI |
InChI=1S/C21H21N/c1-17(16-18-8-4-2-5-9-18)19-12-14-21(15-13-19)22-20-10-6-3-7-11-20/h2-15,17,22H,16H2,1H3 |
InChIキー |
KCCZEHRZIJVJCU-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=CC=CC=C1)C2=CC=C(C=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


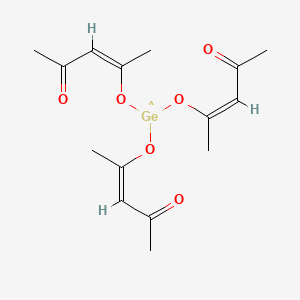
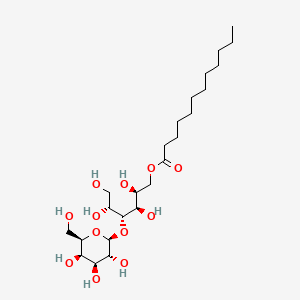
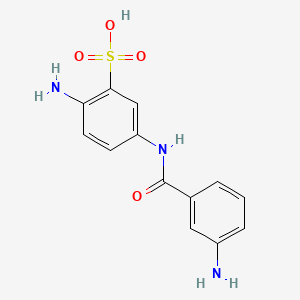


![2-Methyl-N-[3-[(1-methylethyl)amino]propyl]acrylamide](/img/structure/B12665938.png)


